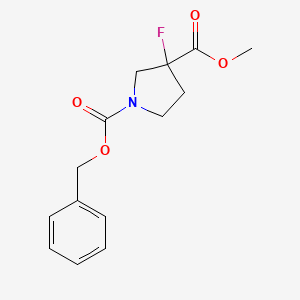
O1-Benzyl O3-methyl 3-fluoropyrrolidine-1,3-dicarboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
O1-Benzyl O3-methyl 3-fluoropyrrolidine-1,3-dicarboxylate: is a synthetic organic compound with a complex molecular structure It is characterized by the presence of a benzyl group, a methyl group, and a fluorine atom attached to a pyrrolidine ring
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of O1-Benzyl O3-methyl 3-fluoropyrrolidine-1,3-dicarboxylate typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Fluorine Atom: The fluorine atom is introduced via a fluorination reaction, often using reagents such as diethylaminosulfur trifluoride (DAST) or similar fluorinating agents.
Benzylation and Methylation: The benzyl and methyl groups are introduced through alkylation reactions using benzyl halides and methyl halides, respectively.
Carboxylation: The carboxylate groups are introduced through carboxylation reactions, often using carbon dioxide or related reagents.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and the use of catalytic processes may be employed to enhance efficiency.
化学反应分析
Types of Reactions:
Oxidation: O1-Benzyl O3-methyl 3-fluoropyrrolidine-1,3-dicarboxylate can undergo oxidation reactions, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
科学研究应用
Chemistry: O1-Benzyl O3-methyl 3-fluoropyrrolidine-1,3-dicarboxylate is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: In biological research, this compound may be used as a probe to study enzyme interactions and metabolic pathways.
Industry: In industrial settings, this compound may be used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of O1-Benzyl O3-methyl 3-fluoropyrrolidine-1,3-dicarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the fluorine atom can enhance binding affinity and selectivity, while the benzyl and methyl groups may influence the compound’s overall stability and reactivity. The exact pathways involved depend on the specific application and target.
相似化合物的比较
O1-Benzyl O3-methyl 3-chloropyrrolidine-1,3-dicarboxylate: Similar structure but with a chlorine atom instead of fluorine.
O1-Benzyl O3-methyl 3-bromopyrrolidine-1,3-dicarboxylate: Similar structure but with a bromine atom instead of fluorine.
O1-Benzyl O3-methyl 3-iodopyrrolidine-1,3-dicarboxylate: Similar structure but with an iodine atom instead of fluorine.
Uniqueness: The presence of the fluorine atom in O1-Benzyl O3-methyl 3-fluoropyrrolidine-1,3-dicarboxylate imparts unique properties, such as increased electronegativity and potential for stronger interactions with biological targets. This makes it distinct from its halogenated analogs and valuable for specific applications in research and industry.
属性
IUPAC Name |
1-O-benzyl 3-O-methyl 3-fluoropyrrolidine-1,3-dicarboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16FNO4/c1-19-12(17)14(15)7-8-16(10-14)13(18)20-9-11-5-3-2-4-6-11/h2-6H,7-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPULGMAZTXERJB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1(CCN(C1)C(=O)OCC2=CC=CC=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16FNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














